({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine
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Overview
Description
The compound ({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine is a complex organic molecule that features both a dichlorophenyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine typically involves multiple steps, starting with the preparation of the dichlorophenylmethanol intermediate. This intermediate is then reacted with an appropriate phenol derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine involves its interaction with specific molecular targets. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: A well-known antifungal agent that also contains an imidazole group.
Clotrimazole: Another antifungal compound with a similar structure.
Miconazole: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21Cl2N3O |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C20H21Cl2N3O/c21-18-7-6-17(19(22)12-18)14-26-20-5-2-1-4-16(20)13-23-8-3-10-25-11-9-24-15-25/h1-2,4-7,9,11-12,15,23H,3,8,10,13-14H2 |
InChI Key |
ZZNFHZIIIITPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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